molecular formula C20H24N4O2 B7153275 N-(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)-2-(phenylcarbamoylamino)propanamide

N-(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)-2-(phenylcarbamoylamino)propanamide

Cat. No.: B7153275
M. Wt: 352.4 g/mol
InChI Key: OPLLJXSZBDSWKY-UHFFFAOYSA-N
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Description

N-(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)-2-(phenylcarbamoylamino)propanamide is a complex organic compound that belongs to the class of isoquinolinones

Properties

IUPAC Name

N-(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)-2-(phenylcarbamoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-14(21-20(26)22-16-9-4-3-5-10-16)19(25)23-18-13-24(2)12-15-8-6-7-11-17(15)18/h3-11,14,18H,12-13H2,1-2H3,(H,23,25)(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLLJXSZBDSWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CN(CC2=CC=CC=C12)C)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)-2-(phenylcarbamoylamino)propanamide typically involves multiple steps, starting with the formation of the isoquinoline core. One common approach is the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes to form the isoquinoline skeleton

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This might involve the use of continuous flow reactors, which can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding quinones or hydroquinones.

  • Reduction: Reduction of the isoquinoline ring to produce dihydroisoquinolines.

  • Substitution: Introduction of various functional groups at different positions on the isoquinoline ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its isoquinoline core is valuable in the development of new pharmaceuticals and organic materials.

Biology: The biological activities of isoquinolinones make them potential candidates for drug development. This compound, in particular, may exhibit antiviral, anti-inflammatory, or anticancer properties.

Medicine: Isoquinolinones have been studied for their potential therapeutic effects. This compound could be investigated for its ability to modulate biological pathways and treat various diseases.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)-2-(phenylcarbamoylamino)propanamide exerts its effects involves interactions with specific molecular targets. The isoquinoline core can bind to various receptors and enzymes, modulating their activity. The phenylcarbamoylamino group may enhance the compound's affinity for these targets, leading to its biological effects.

Comparison with Similar Compounds

  • N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-morpholin-4-ylacetamide

  • 2-(diethylamino)-N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)acetamide

Uniqueness: N-(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)-2-(phenylcarbamoylamino)propanamide stands out due to its specific structural features, such as the presence of the phenylcarbamoylamino group, which may confer unique biological activities compared to other isoquinolinones.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and potential biological activities make it a valuable compound for further research and development.

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